molecular formula C8H14O4 B13664316 5-Ethoxy-3-methyl-5-oxopentanoic acid

5-Ethoxy-3-methyl-5-oxopentanoic acid

Cat. No.: B13664316
M. Wt: 174.19 g/mol
InChI Key: KAOCDZQOVPLMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-3-methyl-5-oxopentanoic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of pentanoic acid, characterized by the presence of an ethoxy group and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-methyl-5-oxopentanoic acid typically involves the esterification of 3-methyl-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-ethoxy-3-methylpentanoic acid or 5-ethoxy-3-methyl-2-pentanone.

    Reduction: Formation of 5-ethoxy-3-methyl-5-hydroxypentanoic acid.

    Substitution: Formation of 5-amino-3-methyl-5-oxopentanoic acid or 5-thio-3-methyl-5-oxopentanoic acid.

Scientific Research Applications

5-Ethoxy-3-methyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The ethoxy and methyl groups influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-methyl-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Oxopentanoic acid: Lacks the ethoxy and methyl groups, making it less complex.

    3-Methyl-5-oxopentanoic acid: Similar but without the ethoxy group.

Uniqueness

5-Ethoxy-3-methyl-5-oxopentanoic acid is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

5-ethoxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C8H14O4/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

KAOCDZQOVPLMID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.